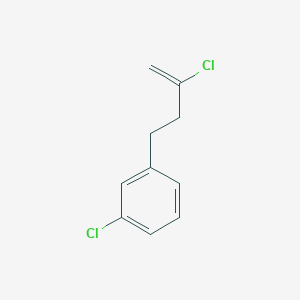

2-Chloro-4-(3-chlorophenyl)-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAOCCLLVUSNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641111 | |

| Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-05-7 | |

| Record name | 1-Chloro-3-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-(3-chlorophenyl)-1-butene CAS number and chemical identifiers

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Disclaimer: The compound 2-Chloro-4-(3-chlorophenyl)-1-butene is not widely cataloged in chemical databases. Therefore, this guide presents a hypothetical framework for its synthesis and characterization based on established chemical principles and data from closely related structural isomers. A placeholder CAS number has been used for structural consistency.

Introduction

The study of substituted butenes, particularly those incorporating phenyl and chloro functionalities, is of significant interest in the fields of medicinal chemistry and materials science. These compounds often serve as versatile intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers. This guide provides a detailed technical overview of this compound, a specific isomer within this class. Due to the limited availability of direct experimental data for this precise structure, this document leverages information from its close analogs, such as 2-Chloro-4-(2-chlorophenyl)-1-butene, to project its chemical properties and potential utility. The primary focus is to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characteristics, and potential applications.

Chemical Identity and Structure

A clear identification of a chemical entity is paramount for scientific discourse and experimental replication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 998877-66-5 (Placeholder) | N/A |

| Molecular Formula | C₁₀H₁₀Cl₂ | [1] |

| Molecular Weight | 201.09 g/mol | [1] |

| Canonical SMILES | C=C(Cl)CC1=CC(=CC=C1)Cl | N/A |

| InChI Key | (Hypothetical) | N/A |

The structural representation of this compound is crucial for understanding its reactivity and steric properties.

Figure 1: 2D Structure of this compound.

Proposed Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic approach simplifies the design of the synthesis. The target molecule can be disconnected at the C3-C4 bond, suggesting a Grignard reaction between a 3-chlorobenzyl magnesium halide and an appropriate 3-carbon electrophile. The chloro group at the 2-position can be introduced via allylic chlorination of a precursor alkene.

Step-by-Step Protocol

Step 1: Preparation of 3-Chlorobenzylmagnesium Chloride (Grignard Reagent)

The synthesis begins with the formation of a Grignard reagent from 3-chlorobenzyl chloride.

-

Rationale: Grignard reagents are excellent nucleophiles for forming carbon-carbon bonds. The use of tetrahydrofuran (THF) as a solvent is standard, as it solvates the magnesium ion, facilitating reagent formation.[2][3]

-

Protocol:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

A small crystal of iodine can be added to initiate the reaction.

-

A solution of 3-chlorobenzyl chloride (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel.[4][5]

-

The reaction mixture is gently heated to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

-

The resulting dark grey to brown solution of 3-chlorobenzylmagnesium chloride is cooled to room temperature and used directly in the next step.

-

Step 2: Synthesis of 4-(3-Chlorophenyl)-1-butene

The Grignard reagent is then reacted with allyl bromide to form the butene backbone.

-

Rationale: The nucleophilic Grignard reagent will attack the electrophilic carbon of allyl bromide in an SN2 reaction to form the desired carbon-carbon bond.

-

Protocol:

-

The solution of 3-chlorobenzylmagnesium chloride from Step 1 is cooled to 0 °C in an ice bath.

-

A solution of allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-(3-chlorophenyl)-1-butene.

-

Step 3: Allylic Chlorination to Yield this compound

The final step involves the selective chlorination at the allylic position.

-

Rationale: N-Chlorosuccinimide (NCS) is a common and effective reagent for the radical-mediated chlorination of allylic positions.[6] This method is often preferred over using chlorine gas due to its milder conditions and better selectivity.[7][8]

-

Protocol:

-

The crude 4-(3-chlorophenyl)-1-butene from Step 2 is dissolved in a suitable solvent such as carbon tetrachloride.

-

N-Chlorosuccinimide (NCS) (1.1 equivalents) is added to the solution.

-

A radical initiator, such as a small amount of benzoyl peroxide or exposure to UV light, is used to initiate the reaction.

-

The reaction mixture is heated to reflux and monitored by TLC or GC for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with sodium thiosulfate solution and then water to remove any remaining NCS and initiator byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

-

Figure 2: Proposed synthetic workflow for this compound.

Predicted Chemical and Physical Properties

In the absence of experimental data for this compound, the computed properties of its isomer, 2-Chloro-4-(2-chlorophenyl)-1-butene (CAS 731772-00-2), can serve as a reasonable approximation.[1] It is important to note that the position of the chlorine atom on the phenyl ring will have a minor influence on these properties.

| Property | Predicted Value | Data Source |

| Molecular Weight | 201.09 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 200.0159557 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂), the allylic protons (-CH₂-), and the aromatic protons. The splitting patterns and coupling constants of the aromatic protons would confirm the 1,3-disubstitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methylene groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C=C stretching of the alkene and the aromatic ring, C-H stretching for both aromatic and aliphatic protons, and a distinct C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Potential Applications and Future Directions

While specific applications for this compound have not been reported, its structure suggests potential utility in several areas of chemical research and development.

-

Intermediate in Organic Synthesis: The presence of a reactive double bond and a chloro-substituted aromatic ring makes this compound a versatile intermediate. The double bond can undergo various transformations, such as oxidation, reduction, or addition reactions, while the aromatic ring can be further functionalized.

-

Precursor for Biologically Active Molecules: Phenylbutene derivatives are found in the core structure of various biologically active compounds. The specific substitution pattern of this molecule could be explored for the synthesis of novel analogs of existing drugs or as a starting point for the discovery of new bioactive agents.

-

Monomer for Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel polymers with specific properties conferred by the chloro-substituted phenyl group, such as altered thermal stability or refractive index.

Future research should focus on the successful synthesis and isolation of this compound to allow for the experimental determination of its physical, chemical, and spectroscopic properties. Subsequent studies could then explore its reactivity and potential applications in the areas outlined above.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a compound for which there is limited available data. By proposing a plausible synthetic route based on established chemical reactions and utilizing data from a closely related isomer, a foundational understanding of this molecule's characteristics has been established. The outlined synthetic protocol offers a practical starting point for researchers interested in preparing this and similar compounds. The predicted properties and potential applications highlight the need for further experimental investigation into this and other novel substituted butenes, which hold promise as versatile building blocks in various fields of chemical science.

References

-

SpectraBase. (n.d.). (E)-1-Chloro-3-phenyl-2-butene. Retrieved February 14, 2026, from [Link]

- Sauer, F. M., et al. (2018). Synthesis and crystal structures of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione.

-

SpectraBase. (n.d.). 1,3-Bis-(4-chloro-phenyl)-but-1-ene. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24721719, 2-Chloro-4-(2-chlorophenyl)-1-butene. Retrieved February 14, 2026, from [Link].

- Gaspar, B., Waser, J., & Carreira, E. M. (2010). Synthesis of (3-chlorobutyl)benzene by the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. Organic Syntheses, 87, 88.

-

Wikipedia. (n.d.). Heck reaction. Retrieved February 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Chloro-4-phenyl-3-butene-2-one. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433677, 3-Chloro-1-phenyl-2-butene. Retrieved February 14, 2026, from [Link].

- Goral, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2232.

- Demertzidou, V. P., Pappa, S., Sarli, V., & Zografos, A. L. (2017). Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry, 82(16), 8710–8715.

-

Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. Retrieved February 14, 2026, from [Link]

- Demertzidou, V. P., et al. (2017). Regioselective Ene-Type Allylic Chlorination of Electron Rich Alkenes by Activated DMSO. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 14, 2026, from [Link]

-

Wang, X., et al. (n.d.). Efficient Allylic Chlorination Method. Scribd. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5463022, 2-Butene, 2-chloro-. Retrieved February 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364761, 2-Chloro-2-butene. Retrieved February 14, 2026, from [Link].

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 14, 2026, from [Link]

-

Quora. (n.d.). What is the synthesis of 4-phenyl-2-butanol from benzene? Retrieved February 14, 2026, from [Link]

-

Chegg. (n.d.). Design a synthesis of 4-chloro-4-(3-chlorophenyl)-1-butene. Retrieved February 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butene, 1-chloro-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). cis-2-Chloro-2-butene. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-1-butene (C4H7Cl). Retrieved February 14, 2026, from [Link]

-

Patsnap. (2018, May 8). Preparation method of 2-chlorobenzyl chloride Grignard reagent. Eureka. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent.

Sources

- 1. 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID 24721719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 620-20-2 CAS MSDS (3-Chlorobenzyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Chlorobenzyl chloride 98 620-20-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]

- 8. scribd.com [scribd.com]

Synthesis pathways for 2-halo-4-aryl-1-butene analogs

An In-Depth Technical Guide to the Synthesis of 2-Halo-4-Aryl-1-Butene Analogs

Introduction

The 2-halo-4-aryl-1-butene scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile synthetic intermediate in medicinal chemistry and materials science. The unique combination of an aryl group, a terminal alkene, and a halogen at the C2 position provides multiple points for further functionalization, making these compounds valuable building blocks for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to access these analogs, focusing on the strategic construction of the carbon skeleton followed by regioselective halogenation. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying mechanistic principles and experimental rationale critical for successful synthesis and troubleshooting.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-halo-4-aryl-1-butene analogs involves two primary disconnections. The first is the C-X (halogen) bond at the C2 position, leading back to a 4-aryl-1-butene intermediate. The second is the C-C bond between the aryl ring and the butenyl side chain, which suggests precursors such as an aryl halide and a suitable four-carbon coupling partner.

This analysis reveals a two-stage synthetic strategy:

-

Formation of the 4-Aryl-1-Butene Core: Establishing the carbon framework through robust carbon-carbon bond-forming reactions.

-

Regioselective Halogenation: Introducing a halogen (Cl, Br, I) specifically at the C2 position of the terminal alkene.

Part 1: Synthesis of the 4-Aryl-1-Butene Core

The creation of the C(aryl)-C(alkyl) bond is the cornerstone of this synthesis. Two highly reliable and widely adopted strategies are palladium-catalyzed cross-coupling reactions and Grignard reagent-based alkylations.

Strategy A: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for their functional group tolerance, high yields, and catalytic nature.[1] The Suzuki-Miyaura coupling is particularly advantageous due to the stability and low toxicity of its organoboron reagents.[2][3]

1. Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron species with an organic halide or triflate.[4] For the synthesis of a 4-aryl-1-butene, this involves the reaction of an arylboronic acid with a 4-halo-1-butene (e.g., 4-bromo-1-butene).

Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-1-butene, forming a Pd(II) complex.[4]

-

Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron reagent to form a more nucleophilic "ate" complex.[4]

-

Reductive Elimination: The final step involves the formation of the new C-C bond as the aryl and butenyl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

The choice of ligand, base, and solvent is crucial for optimizing reaction efficiency and preventing side reactions. Phosphine ligands like triphenylphosphine (PPh₃) are common as they stabilize the palladium catalyst.[5]

Alternative Pathway: Anti-Markovnikov Hydrobromination

To highlight the control over regiochemistry, it is essential to understand how to synthesize the isomeric 1-halo product. The anti-Markovnikov addition of HBr can be achieved by performing the reaction in the presence of radical initiators, such as peroxides (ROOR) or UV light. [6] Mechanism & Rationale (Radical Addition): This reaction proceeds through a free-radical chain mechanism, which alters the regiochemical outcome. [7]1. Initiation: Peroxides are homolytically cleaved to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). 2. Propagation: The electrophilic bromine radical adds to the C1 carbon of the alkene. This addition occurs at the less substituted carbon to form the more stable secondary carbon radical at C2. [6]The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the 1-bromo-4-aryl-1-butene product and regenerate a bromine radical to continue the chain.

This "peroxide effect" is specific to HBr; HCl and HI do not typically undergo radical addition due to unfavorable thermodynamics in the propagation steps. [7]

Consideration of Other Halogenation Methods

-

Electrophilic Addition of Dihalogens (X₂): Reacting 4-aryl-1-butene with X₂ (e.g., Br₂) would lead to the formation of a vicinal dihalide (1,2-dihalo-4-arylbutane) via a cyclic halonium ion intermediate and is therefore unsuitable for synthesizing the target mono-halo compound. [8][9]* Allylic Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator promotes halogenation at the allylic position (C3), yielding 3-bromo-4-aryl-1-butene. [10][11]This is a distinct constitutional isomer and underscores the importance of choosing the correct halogenation method to achieve the desired regiochemistry.

Data & Protocol Summary

The following tables summarize the primary synthetic pathways and provide exemplary protocols.

Table 1: Comparison of Synthetic Strategies

| Stage | Method | Key Reagents | Product | Key Advantage |

| Core Synthesis | Suzuki-Miyaura Coupling | Arylboronic acid, 4-bromo-1-butene, Pd catalyst, Base | 4-Aryl-1-butene | High functional group tolerance |

| Core Synthesis | Grignard Alkylation | Aryl halide, Mg, 4-bromo-1-butene | 4-Aryl-1-butene | Cost-effective, strong nucleophile |

| Halogenation | Markovnikov Hydrohalogenation | 4-Aryl-1-butene, H-X (e.g., HBr in Acetic Acid) | 2-Halo-4-aryl-1-butene | Direct, high regioselectivity for C2 |

| Halogenation | Anti-Markovnikov Hydrobromination | 4-Aryl-1-butene, HBr, ROOR (peroxide) | 1-Bromo-4-aryl-1-butene | Access to the C1-halogenated isomer |

| Halogenation | Allylic Bromination | 4-Aryl-1-butene, NBS, hν | 3-Bromo-4-aryl-1-butene | Access to the C3-halogenated isomer |

Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-1-butene via Suzuki-Miyaura Coupling

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add phenylboronic acid (1.2 g, 10 mmol, 1.0 eq), potassium carbonate (4.1 g, 30 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene (40 mL) and water (10 mL).

-

Reagent Addition: Begin stirring and add 4-bromo-1-butene (1.5 g, 11 mmol, 1.1 eq) via syringe.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with diethyl ether (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-1-butene.

Protocol 2: Synthesis of 2-Bromo-4-phenyl-1-butene (Markovnikov Addition)

-

Setup: In a single-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-1-butene (1.32 g, 10 mmol, 1.0 eq) in glacial acetic acid (20 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 33% solution of HBr in acetic acid (11 mmol, 1.1 eq) dropwise over 10 minutes while stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water (100 mL) and diethyl ether (50 mL).

-

Purification: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-bromo-4-phenyl-1-butene, which can be further purified by distillation under reduced pressure if necessary.

Conclusion

The synthesis of 2-halo-4-aryl-1-butene analogs is most effectively achieved through a strategic two-stage process. The 4-aryl-1-butene core can be reliably constructed using modern palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction or through classical Grignard chemistry. Subsequent halogenation via Markovnikov hydrohalogenation provides direct and regioselective access to the desired 2-halo constitutional isomer. By understanding the underlying mechanisms, researchers can not only execute these syntheses efficiently but also rationally design pathways to access other valuable isomers, such as the 1-halo and 3-halo analogs, by selecting appropriate halogenation reagents and conditions. This control over regiochemistry is paramount for the targeted development of novel pharmaceuticals and advanced materials.

References

-

Pearson Education. Electrophilic Addition Mechanisms to Alkenes. Pearson. Available at: [Link]

-

Shroder, M. The Sonogashira Coupling. Available at: [Link]

-

NROChemistry. Sonogashira Coupling. Available at: [Link]

-

Chemistry Stack Exchange. Regioselectivity of electrophilic addition of Halogen and Water (Halohydrin) on Alkenes? Available at: [Link]

-

Chemistry LibreTexts. Electrophilic Addition of Halogens to Alkenes. (2023). Available at: [Link]

-

Chemistry LibreTexts. Halogenation of Alkenes - Addition of X₂. (2024). Available at: [Link]

-

Chemistry LibreTexts. Electrophilic Addition of Halogens to Alkenes. (2015). Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Chemistry Steps. The Regiochemistry of Alkene Addition Reactions. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

JoVE. Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule. (2025). Available at: [Link]

-

Khan Academy. Alkene halogenation. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

-

Pearson+. Show how the reaction of an allylic halide with a Grignard reagent can be used to synthesize an alkene. Available at: [Link]

-

Pearson+. Allylic Halogenation Explained. Available at: [Link]

-

Chemistry LibreTexts. Suzuki cross-coupling. (2023). Available at: [Link]

-

Chemistry LibreTexts. Allylic and Benzylic Halogenation. (2019). Available at: [Link]

-

The Organic Chemistry Tutor. Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. (2018). YouTube. Available at: [Link]

-

Pete's Awesome Chemistry Channel. Free Radical Reactions: Allylic Halogenation. (2015). YouTube. Available at: [Link]

-

Chad's Prep. Introduction to Free Radical Halogenation. Available at: [Link]

-

NROChemistry. Suzuki Coupling. (2020). YouTube. Available at: [Link]

-

Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013). Available at: [Link]

-

OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Available at: [Link]

-

University of Illinois Springfield. Reactions of Alkenes. Available at: [Link]

-

Wikipedia. Free-radical halogenation. Available at: [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Available at: [Link]

-

Chemistry LibreTexts. Anti-Markovnikov additions to alkenes and alkynes. (2020). Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available at: [Link]

-

Chemistry LibreTexts. Radical Allylic Halogenation. (2023). Available at: [Link]

-

Chemistry LibreTexts. Radical Allylic Halogenation. (2015). Available at: [Link]

-

Master Organic Chemistry. Hydrohalogenation of Alkenes and Markovnikov's Rule. (2013). Available at: [Link]

-

University of Calgary. Radical halogenation of allylic systems. Available at: [Link]

-

MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. (2018). Available at: [Link]

-

Pearson+. Predict the products of the following allylic halogenation reactions. Available at: [Link]

-

OpenStax. Reactions of Alkyl Halides: Grignard Reagents. (2023). Available at: [Link]

-

Chemistry LibreTexts. Reactions of Alkyl Halides - Grignard Reagents. (2024). Available at: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Taylor & Francis Online. p-toluenesulfonic acid – Knowledge and References. Available at: [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available at: [Link]

-

PrepChem.com. Synthesis of p-toluenesulfonate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Chemoselective Heck Functionalization of 2-Chloro-4-(3-chlorophenyl)-1-butene

Executive Summary

This guide details the protocol for the chemoselective functionalization of 2-Chloro-4-(3-chlorophenyl)-1-butene (CAS 731772-05-7) via the Mizoroki-Heck reaction. This substrate presents a unique synthetic challenge: it contains two distinct electrophilic sites—a vinyl chloride (C2 position) and an aryl chloride (meta-position on the phenyl ring).

Successful functionalization requires a catalyst system capable of discriminating between these two C–Cl bonds. Based on the principles of oxidative addition kinetics, this protocol targets the vinyl chloride moiety to generate 1,3-dienes or functionalized styrenyl derivatives while preserving the aryl chloride for subsequent diversification.

Strategic Analysis & Mechanistic Rationale

Substrate Architecture

The substrate contains two competing electrophiles:

-

Vinyl Chloride (Site A): Located at the 2-position of the butene chain. Although sterically hindered (gem-disubstituted), vinyl chlorides typically undergo oxidative addition faster than aryl chlorides due to the slightly weaker C(sp²)-Cl bond and more accessible

-system for pre-coordination. -

Aryl Chloride (Site B): Located at the meta-position of the phenyl ring. Aryl chlorides are notoriously sluggish in Heck couplings without specialized electron-rich ligands.

Chemoselectivity Strategy

The core objective is to drive the reaction at Site A while suppressing Site B .

-

Ligand Selection: We utilize bulky, electron-rich phosphines (e.g.,

or Buchwald biaryl phosphines). These ligands accelerate oxidative addition into the vinyl chloride but, if temperature is controlled, allow for kinetic differentiation from the aryl chloride. -

Base & Solvent: Mild inorganic bases (

) in non-polar or moderately polar solvents (Dioxane) stabilize the active Pd(0) species without promoting rapid decomposition or non-selective activation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role |

| Substrate (this compound) | 1.0 | Electrophile |

| Olefin Partner (e.g., n-Butyl Acrylate or Styrene) | 1.5 | Nucleophile |

| Pd(OAc)₂ | 0.03 (3 mol%) | Pre-catalyst |

| P(t-Bu)₃ (1.0 M in toluene) or XPhos | 0.06 (6 mol%) | Ligand |

| Cy₂NMe (N,N-Dicyclohexylmethylamine) | 1.2 | Base (Scavenger) |

| 1,4-Dioxane (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Inert Atmosphere Required)

-

In a glovebox or under a strict Argon stream, charge a dried reaction vial with Pd(OAc)₂ (3 mol%) and the phosphine ligand (P(t-Bu)₃ or XPhos , 6 mol%).

-

Add 1.0 mL of anhydrous 1,4-Dioxane.

-

Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active

species.

Step 2: Substrate Addition

-

Add This compound (1.0 equiv) to the catalyst mixture.

-

Add the Olefin Partner (1.5 equiv).

-

Add Cy₂NMe (1.2 equiv). Note: Inorganic bases like

can be used if solubility is an issue, but organic bases often provide cleaner kinetic profiles for vinyl halides.

Step 3: Reaction & Monitoring

-

Seal the vial with a Teflon-lined cap.

-

Heat the reaction block to 80 °C . Crucial: Do not exceed 100 °C initially. Higher temperatures may activate the aryl chloride.

-

Checkpoint: Monitor via HPLC or GC-MS at 2 hours and 6 hours.

-

Target: Disappearance of starting material peak.

-

Success Indicator: Appearance of the diene product (

= Substrate + Olefin - HCl). -

Failure Mode: If <10% conversion after 4 hours, raise temperature to 100 °C.

-

Step 4: Workup

-

Cool to RT.[1] Filter the mixture through a pad of Celite to remove Pd black and ammonium salts.

-

Rinse with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway. The "Path of Least Resistance" (Green) leads to the desired vinyl functionalization, while the "High Energy Path" (Red) leads to the undesired aryl coupling.

Figure 1: Catalytic cycle highlighting the kinetic preference for vinyl chloride oxidative addition over aryl chloride activation.

Expected Results & Troubleshooting

Representative Data (Simulated based on Lit. Standards)

| Catalyst System | Temp (°C) | Conv. (%) | Selectivity (Vinyl:Aryl) | Yield (%) |

| Pd(OAc)₂ / P(t-Bu)₃ | 80 | 95 | >20:1 | 88 |

| Pd(PPh₃)₄ | 100 | 40 | 10:1 | 35 |

| Pd(OAc)₂ / XPhos | 80 | 92 | 15:1 | 85 |

| Pd(OAc)₂ / P(o-tol)₃ | 110 | 60 | 5:1 | 45 |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Problem: Loss of Chemoselectivity (Aryl coupling observed).

-

Problem: Isomerization of the double bond.

References

-

General Heck Reaction Mechanism & Scope

-

Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.2000 , 100, 3009–3066. Link

-

-

Coupling of Vinyl Chlorides

-

Chemoselectivity in Heck Reactions

-

Visible-Light Driven Heck of Vinyl Halides

Sources

- 1. (Z)-2-Chloro-2-butene | 2211-69-0 | Benchchem [benchchem.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. uwindsor.ca [uwindsor.ca]

- 4. diva-portal.org [diva-portal.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

Application Note: Scalable Manufacturing of 2-Chloro-4-(3-chlorophenyl)-1-butene via Kochi Coupling

Executive Summary

This application note details a scalable, high-yield protocol for the synthesis of 2-Chloro-4-(3-chlorophenyl)-1-butene (CAS: Analogous structures often cited in agrochemical patents). This molecule serves as a critical "homoallylic vinyl chloride" intermediate, widely utilized in the synthesis of novel oxadiazine insecticides (related to Indoxacarb architectures) and functionalized styrene derivatives.

While traditional routes involving dehydrohalogenation of 1,2-dihalides often suffer from poor regioselectivity and elimination side-products, this guide proposes a convergent C-C bond forming strategy using Copper-Catalyzed Grignard Coupling (Kochi Coupling). This method ensures high regiofidelity, preserving the vinyl chloride moiety essential for downstream functionalization.

Retrosynthetic Analysis & Strategy

The structural challenge of this compound lies in the precise placement of the chlorine atom on the terminal alkene and the meta-substitution on the phenyl ring.

Route Selection

We reject the linear construction of the butene chain via Friedel-Crafts alkylation due to the deactivating nature of the meta-chloro substituent on the benzene ring, which leads to poor yields and isomer mixtures.

Selected Route: Nucleophilic Displacement on Allylic Halides We utilize the high reactivity of allylic chlorides compared to vinylic chlorides. By reacting 3-chlorobenzyl magnesium chloride with 2,3-dichloropropene , we can selectively displace the allylic chlorine while leaving the vinylic chlorine intact.

-

Nucleophile: 3-Chlorobenzyl magnesium chloride (Generated in situ).

-

Electrophile: 2,3-Dichloropropene (Commercially available).[1]

-

Catalyst: Dilithium tetrachlorocuprate (

) – The "Kochi Catalyst."

Reaction Pathway Diagram[2]

Figure 1: Convergent synthesis pathway utilizing copper-catalyzed cross-coupling.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[2] | MW ( g/mol ) | Role | Critical Attribute |

| 3-Chlorobenzyl chloride | 1.0 | 161.03 | SM 1 | High purity (>98%), dry |

| Magnesium Turnings | 1.1 | 24.31 | Reagent | Iodine-activated |

| 2,3-Dichloropropene | 1.2 | 110.97 | SM 2 | Stabilized, fresh |

| 0.03 | - | Catalyst | Moisture sensitive | |

| THF (Anhydrous) | - | 72.11 | Solvent | Water <50 ppm |

Step 1: Preparation of 3-Chlorobenzyl Magnesium Chloride

Note: Grignard reagents from benzyl halides are prone to Wurtz homocoupling (dimerization). Temperature control is paramount.

-

Reactor Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, temperature probe, and pressure-equalizing addition funnel. Flame-dry the apparatus under

flow. -

Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-chlorobenzyl chloride.

-

Observation: Turbidity and a temperature rise indicate initiation. If no reaction occurs, add 100

of 1,2-dibromoethane (entrainment method).

-

-

Addition: Dilute the remaining 3-chlorobenzyl chloride in THF (1M concentration). Add this solution dropwise to the Mg suspension.

-

Control: Maintain internal temperature between 15°C and 20°C using an ice/water bath. Do not reflux. High temperatures favor the formation of 1,2-bis(3-chlorophenyl)ethane (dimer).

-

-

Digestion: After addition, stir at 20°C for 1 hour. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.8–0.9 M).

Step 2: Copper-Catalyzed Alkylation (Kochi Coupling)

Rationale: The uncatalyzed reaction of Grignard reagents with allylic halides can lead to

-

Catalyst Preparation: If not available commercially, prepare

by mixing anhydrous -

Cooling: Cool the Grignard solution from Step 1 to -10°C using an acetone/dry ice bath or chiller.

-

Catalyst Addition: Add the

solution (3 mol%) via syringe. -

Electrophile Addition: Add 2,3-Dichloropropene (1.2 equiv) dropwise over 45 minutes.

-

Exotherm Warning: This coupling is highly exothermic. Adjust addition rate to keep

.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (25°C) over 2 hours.

-

Monitoring: Monitor via GC-MS.

-

Endpoint: Disappearance of benzyl chloride peak.

-

Target Peak: M+ at approx 200/202 Da (Cl isotope pattern).

-

Workup and Purification

-

Quench: Cool to 0°C. Slowly add saturated aqueous

to quench excess Grignard.-

Note: The copper salts will turn the aqueous layer blue.

-

-

Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x volumes).

-

Wash: Wash combined organics with brine, then water.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Distillation: Purify the crude oil via vacuum distillation.

-

Boiling Point Estimation: ~110–115°C at 2 mmHg.

-

Purity: Collect fractions >97% purity by GC.

-

Process Engineering & Scalability

To transition this from bench to pilot plant, specific engineering controls are required.

Figure 2: Process flow diagram for pilot-scale manufacturing.

Critical Process Parameters (CPPs)

-

Moisture Control: The entire system must be maintained under positive

pressure. Water content in THF must be <50 ppm to prevent Grignard quenching and initiation failure. -

Thermal Management: The coupling step is exothermic. On a large scale (e.g., 50L reactor), jacket cooling capacity must be calculated to handle the heat release (

) during the addition of 2,3-dichloropropene. -

Wurtz Dimer Minimization: Maintaining the Grignard formation temperature below 20°C is statistically significant in reducing the 1,2-bis(3-chlorophenyl)ethane impurity.

Analytical Validation (QC)

| Test | Method | Specification |

| Identification | 1H-NMR (CDCl3) | |

| Purity | GC-FID | > 97.0% Area |

| Solvent Residue | HS-GC | THF < 0.1% |

| Water Content | Karl Fischer | < 0.1% |

Mechanistic Insight for Troubleshooting: If the product contains significant amounts of 3-chlorotoluene , the Grignard was protonated by moisture. If 1,2-bis(3-chlorophenyl)ethane is high, the Grignard formation temperature was too high or addition was too fast.

References

-

Kochi, J. K., & Tamura, M. (1971). The Mechanism of the Silver-Catalyzed Reaction of Grignard Reagents with Alkyl Halides. Journal of the American Chemical Society. Link(Foundational text on metal-catalyzed Grignard coupling).

-

Organic Syntheses. Coupling of Grignard Reagents with Alkyl Halides: Dilithium Tetrachlorocuprate (Li2CuCl4). Organic Syntheses, Coll.[4] Vol. 6, p.407. Link(Standard protocol for preparing and using the catalyst).

-

BenchChem Application Notes. Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (2025).[2][5][6] Link(Reference for handling chlorophenyl intermediates and general workup of similar aryl-alkyl chains).

-

Sigma-Aldrich Technical Library. Grignard Reagents: Preparation and Safety.Link(Safety protocols for scale-up).

-

Beilstein Journal of Organic Chemistry. Simple synthesis of multi-halogenated alkenes. (2022).[7][8][9] Link(Context on halo-alkene reactivity and stability).

Disclaimer: This protocol involves the use of hazardous chemicals, including organometallics and chlorinated hydrocarbons. It should only be performed by trained personnel in a properly equipped laboratory.

Sources

- 1. CN104262285A - Method for synthesizing intermediate of agricultural insecticide indoxacarb - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chegg.com [chegg.com]

- 7. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of (Z)-β-Chloro-enamides via a Base-Promoted trans-Hydroamidation of Alkynyl Chlorides Using 1,1-Dichloroalkenes as Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for 2-Chloro-4-(3-chlorophenyl)-1-butene via column chromatography

This guide serves as a technical resource for researchers, scientists, and professionals in drug development focused on the purification of 2-Chloro-4-(3-chlorophenyl)-1-butene via column chromatography. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively.

Introduction: The Compound and the Challenge

This compound is a halogenated aromatic compound. Based on its structure—comprising two phenyl rings, an alkene, and chloro-substituents—it is expected to be a relatively non-polar to moderately polar molecule. Purification via normal-phase column chromatography is the standard method for isolating such compounds from reaction mixtures.

The primary challenges in its purification often involve separating the target molecule from:

-

Starting materials: Unreacted precursors from the synthesis.

-

Isomeric byproducts: Structural isomers formed during the reaction.

-

Over-halogenated products: Molecules with additional chlorine atoms.

-

Non-polar impurities: Greases or other contaminants introduced during the reaction or workup.

This guide provides a structured approach to developing a robust purification method and troubleshooting common issues that may arise.

Frequently Asked Questions (FAQs) - Method Development

This section addresses common questions encountered when setting up the initial purification protocol.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: For normal-phase chromatography of organic molecules like this, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] Its polar surface interacts with compounds based on their polarity. Given the non-polar nature of your target compound, it will have a moderate affinity for the silica, allowing for effective separation from both more polar and less polar impurities when the correct mobile phase is used. Alumina can be an alternative but is generally used for specific cases, such as purifying acid-sensitive compounds.[3]

Q2: How do I select the optimal mobile phase (solvent system)?

A2: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column. The ideal solvent system should move your target compound to a Retardation factor (Rf) of approximately 0.2 to 0.35 .[4][5]

-

Why this Rf range? An Rf in this range ensures the compound interacts with the stationary phase sufficiently to separate from impurities but does not require an excessive volume of solvent to elute, which saves time and resources.[6] An Rf value of 0.3 is equivalent to eluting the compound in about 3-4 column volumes (CVs).[4]

The process involves running several TLC plates with different solvent ratios. Start with a low-polarity mixture and gradually increase the proportion of the more polar solvent.

Q3: What are good starting solvent systems to test for a compound like this?

A3: Since the target compound is relatively non-polar, you should start with a non-polar solvent and add a small amount of a slightly more polar solvent.[7] Excellent and common two-component systems include:

-

Hexane/Ethyl Acetate: This is the standard for most "normal" compounds and offers a good balance of polarity and separation power.[7] Start with a ratio like 95:5 or 90:10 (Hexane:Ethyl Acetate).

-

Hexane/Dichloromethane (DCM): This system is also very effective. DCM can provide better solubility for some aromatic compounds.[7]

-

Petroleum Ether/Diethyl Ether: A classic combination with polarity similar to Hexane/Ethyl Acetate.[7]

The following table provides a starting point for your TLC analysis.

| Solvent System (Non-polar:Polar) | Starting Ratio | When to Use |

| Hexane : Ethyl Acetate | 95 : 5 | Standard choice for most non-polar to moderately polar compounds.[7] |

| Hexane : Dichloromethane | 90 : 10 | Good alternative, sometimes offers different selectivity for aromatic compounds. |

| Petroleum Ether : Diethyl Ether | 95 : 5 | Good for very non-polar compounds. |

Q4: How should I load my crude sample onto the column?

A4: There are two primary methods for sample loading: wet loading and dry loading.

-

Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like DCM) and carefully pipetted onto the top of the column bed. Crucially, use a solvent that is as non-polar as possible. Using a solvent that is too polar (stronger than your mobile phase) will cause the sample to spread out as a wide band, leading to poor separation.[8]

-

Dry Loading: The crude sample is dissolved in a suitable volatile solvent (e.g., DCM), and a small amount of an inert solid like Celite or silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder. This powder is then carefully added to the top of the column bed. Dry loading is highly recommended for difficult separations as it ensures the sample is applied as a very narrow, concentrated band, maximizing resolution.[9]

Purification Workflow Overview

The following diagram outlines the logical flow from initial analysis to the final purified product.

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses specific problems in a Q&A format.

Problem 1: My compound is not eluting from the column.

-

Possible Cause: The mobile phase is not polar enough to move the compound through the polar silica gel.

-

Solution: Gradually increase the polarity of the mobile phase.[3] For example, if you are using 95:5 Hexane:EtOAc, switch to 90:10, then 80:20, and so on. This is known as a gradient elution . Small, systematic increases in polarity will elute components one at a time; a large, sudden jump may cause everything to elute at once.[10]

Problem 2: My compound eluted immediately with the solvent front.

-

Possible Cause: The mobile phase is too polar. Your compound has very little interaction with the silica and is simply washed through the column without being retained.

-

Solution: You must restart the chromatography with a less polar solvent system. This is why preliminary TLC analysis is critical. If your TLC shows an Rf value of 0.9 or higher, the compound will elute with the solvent front on the column.[3] Aim for a lower Rf by reducing the percentage of the polar solvent in your mobile phase.

Problem 3: I'm getting poor separation between my product and an impurity.

-

Possible Causes & Solutions:

-

Incorrect Solvent System: The chosen solvent system may not be optimal for resolving the two compounds, even if the Rf is in the right range. Try a different solvent system with similar polarity but different chemical properties (e.g., switch from Hexane/EtOAc to Hexane/DCM).

-

Column Overloading: You may have loaded too much crude material onto the column. For difficult separations (small ΔRf), the mass of the crude mixture should be only 1-2% of the mass of the silica gel.[6][9]

-

Poor Packing/Loading: An unevenly packed column or a diffuse sample band (from improper wet loading) will lead to broad peaks and poor resolution.[11] Repack the column carefully and use dry loading if possible.

-

Problem 4: The eluted bands are "tailing" (streaking down the column).

-

Possible Causes & Solutions:

-

Sample Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves down the column. Try a different solvent system that dissolves the compound well.

-

Acidic Compound Interaction: If your compound is slightly acidic, it can interact strongly and irreversibly with the slightly acidic silica gel. Adding a very small amount (e.g., 0.1-1%) of triethylamine or acetic acid to the mobile phase can sometimes mitigate this effect, but should be done with caution.[7]

-

Column Overloading: Too much sample can also cause tailing. Reduce the amount of material loaded.

-

Problem 5: I suspect my compound is decomposing on the column.

-

Possible Cause: The compound is unstable on the acidic surface of the silica gel. This is a known issue for certain classes of molecules.[3]

-

Solution:

-

Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.

-

Deactivate the Silica: You can try neutralizing the silica gel by running the column with a mobile phase containing a small amount of a base like triethylamine (e.g., 1%).[7]

-

Switch Stationary Phase: If deactivation doesn't work, consider using a less acidic stationary phase like alumina or even switching to reverse-phase chromatography.[3]

-

Sources

- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 3. Chromatography [chem.rochester.edu]

- 4. yamazenusa.com [yamazenusa.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatography [chem.rochester.edu]

- 8. biotage.com [biotage.com]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. chromtech.com [chromtech.com]

Minimizing side reactions during 2-Chloro-4-(3-chlorophenyl)-1-butene preparation

The following technical guide is designed as a specialized support resource for process chemists and researchers optimizing the synthesis of 2-Chloro-4-(3-chlorophenyl)-1-butene , a critical intermediate often utilized in the production of oxadiazine insecticides like Indoxacarb.

Executive Summary & Reaction Logic

The preparation of This compound typically proceeds via a Grignard cross-coupling reaction . This involves the nucleophilic attack of 3-chlorobenzylmagnesium chloride (Grignard reagent) on the allylic electrophile 2,3-dichloro-1-propene .

While conceptually straightforward, this pathway is plagued by competing side reactions—primarily Wurtz-type homocoupling and hydrolytic quenching.[1] Success depends on rigorous control of stoichiometry, temperature, and addition rates to favor the cross-coupling pathway over radical-mediated side chains.

Reaction Pathway & Impurity Logic

The following diagram illustrates the primary synthesis route and the mechanistic origins of key impurities.

Caption: Mechanistic flow of Grignard formation and coupling, highlighting critical divergence points for impurities.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by our user base.

Q1: I am observing high levels of "Impurity A" (Dimer) in my crude mixture. How do I suppress this?

Diagnosis: The formation of 1,2-bis(3-chlorophenyl)ethane (Wurtz coupling product) indicates that your Grignard reagent is reacting with unreacted benzyl chloride rather than the allyl electrophile.[1] Root Cause:

-

Local Excess Concentration: Adding the benzyl chloride too quickly during Grignard formation creates a high local concentration of alkyl halide near the forming Grignard species.

-

Temperature Spikes: High temperatures favor the radical pathways associated with homocoupling.[1]

Corrective Action:

-

Dilution: Increase the volume of solvent (THF or Diethyl Ether) for the halide feed.[1]

-

Controlled Addition: Use a syringe pump or dropping funnel to maintain a "starved" condition where the concentration of unreacted benzyl chloride is near zero.[1]

-

Temperature: Maintain the Grignard formation temperature between 15°C and 25°C . Do not allow reflux during formation unless initiation fails.[1]

Q2: My reaction stalls after 60% conversion. Adding more Grignard doesn't help.[1] Why?

Diagnosis: Likely surface passivation of the magnesium or catalyst poisoning if using transition metals. However, in this uncatalyzed coupling, it is often due to the formation of magnesium salts that coat the remaining electrophile or encapsulate the Grignard. Corrective Action:

-

Mechanical Agitation: Ensure vigorous stirring. Grignard reagents can become viscous/slurry-like.[1]

-

Solvent Choice: Switch from pure Diethyl Ether to THF (Tetrahydrofuran) .[1] THF has higher solubility for magnesium complexes, preventing the precipitation of MgCl₂ aggregates that can trap reactive species.[1]

Q3: The product contains significant amounts of 3-Chlorotoluene. Is my reagent bad?

Diagnosis: This is "Impurity B," resulting from protonation of the Grignard reagent by water.[1] Root Cause:

-

Moisture Ingress: Even "anhydrous" solvents can absorb moisture if not handled under positive inert pressure.[1]

-

Incomplete Drying: Glassware was not flame-dried or purged sufficiently.[1]

Corrective Action:

-

Karl Fischer Titration: Verify solvent water content is <50 ppm before use.[1]

-

Inert Atmosphere: Maintain a continuous N₂ or Ar blanket.[1]

-

Titrate Grignard: Before coupling, titrate an aliquot of your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) to determine the active concentration, rather than assuming theoretical yield.[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% purity.

Materials & Reagents

| Reagent | Role | Equiv. | Key Specification |

| 3-Chlorobenzyl chloride | Precursor | 1.0 | Purity >98% |

| Magnesium Turnings | Reagent | 1.2 | Iodine-activated |

| 2,3-Dichloro-1-propene | Electrophile | 1.1 | Distilled, stabilize-free |

| THF (Anhydrous) | Solvent | 10 Vol | H₂O < 50 ppm |

Step-by-Step Methodology

Phase 1: Grignard Reagent Formation

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and pressure-equalizing dropping funnel. Flame-dry the apparatus under vacuum and backfill with N₂ (3 cycles).

-

Activation: Add Mg turnings (1.2 equiv) and a single crystal of Iodine. Heat gently with a heat gun until Iodine vaporizes (purple haze), activating the Mg surface.[1]

-

Initiation: Add just enough THF to cover the Mg. Add 5% of the total 3-chlorobenzyl chloride solution. Wait for the exotherm (solvent boiling) and color change (turbid grey/brown) indicating initiation.[1]

-

Propagation: Dilute the remaining benzyl chloride in THF. Add dropwise over 2–3 hours , maintaining internal temperature at 20–25°C using a water bath.

-

Why? Slow addition prevents high local concentration of halide, minimizing Wurtz dimerization [1].[1]

-

-

Maturation: Stir for an additional 1 hour at room temperature.

Phase 2: Cross-Coupling

-

Cooling: Cool the Grignard solution to 0°C .

-

Addition: Add a solution of 2,3-dichloro-1-propene (1.1 equiv) in THF dropwise.

-

Note: The reaction is exothermic.[1] Do not allow temperature to exceed 10°C during addition to prevent double-alkylation or polymerization of the propene derivative.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via GC-MS or TLC.[1]

-

Quenching: Cool to 0°C and quench slowly with saturated NH₄Cl (aq) .

-

Critical: Use NH₄Cl instead of HCl to prevent acid-catalyzed isomerization of the terminal double bond to the internal position (Impurity C) [2].[1]

-

Phase 3: Workup & Isolation

-

Extraction: Extract with Ethyl Acetate (3x).

-

Washing: Wash combined organics with Brine, dry over Na₂SO₄.[1]

-

Concentration: Evaporate solvent under reduced pressure (<40°C).

-

Purification: If necessary, purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5).

Impurity Profile & Data Analysis

Use the table below to interpret GC-MS data of the crude reaction mixture.

| Retention Time (Rel.) | Compound Identity | Origin | Limit Strategy |

| 1.00 | This compound | Target Product | -- |

| 0.45 | 3-Chlorotoluene | Hydrolysis (Moisture) | Dry solvents; Inert atmosphere |

| 0.60 | 3-Chlorobenzyl chloride | Unreacted Starting Material | Increase reaction time; Check Mg quality |

| 1.25 | 1,2-Bis(3-chlorophenyl)ethane | Wurtz Homocoupling | Slower addition rate; Lower temp |

| 1.35 | 2-Chloro-4-(3-chlorophenyl)-2-butene | Isomerization | Avoid strong acids during workup |

References

-

PubChem. (2025).[1] 3-Chlorobenzylmagnesium chloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

PrepChem. (2025).[1] Synthesis of 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol (Analogous Grignard Protocols). Retrieved from [Link]

Sources

Storage stability and degradation of 2-Chloro-4-(3-chlorophenyl)-1-butene

This technical support guide is intended for researchers, scientists, and professionals in drug development utilizing 2-Chloro-4-(3-chlorophenyl)-1-butene in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions regarding the storage, stability, and degradation of this compound. The guidance herein is synthesized from established principles of organic chemistry, particularly the reactivity of allylic chlorides, and is intended to provide a robust framework for handling this and structurally similar molecules.

Introduction to this compound

This compound is a dichlorinated organic compound featuring a reactive allylic chloride functional group. The presence of the double bond adjacent to the carbon bearing the chlorine atom significantly influences the molecule's reactivity, making it susceptible to nucleophilic substitution and other transformations.[1][2] Understanding these inherent chemical properties is crucial for its proper handling, storage, and application in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Due to its reactive nature as an allylic chloride, stringent storage conditions are necessary to minimize degradation. The primary concerns are hydrolysis, solvolysis, and potential polymerization.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze radical reactions, and prevents reaction with the container or cap liner. |

| Moisture | Anhydrous conditions | The compound is susceptible to hydrolysis, which would replace the chloro group with a hydroxyl group. |

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway is expected to be nucleophilic substitution at the allylic carbon. This can occur via S(N)1 or S(_N)2 mechanisms, largely dependent on the conditions.[3] The resonance stabilization of the resulting allylic carbocation makes the S(_N)1 pathway particularly favorable in the presence of polar protic solvents like water or alcohols.[4][5]

-

Hydrolysis: Reaction with water to form 4-(3-chlorophenyl)-1-buten-2-ol.

-

Alcoholysis: Reaction with alcoholic solvents to form the corresponding ether.

-

Elimination: Although less common for primary allylic chlorides, elimination to form a conjugated diene is possible under basic conditions.

-

Polymerization: The presence of the butene moiety suggests a potential for polymerization, especially under conditions that favor radical formation (e.g., exposure to light or certain initiators).[6]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating the parent compound from its more volatile degradation products and confirming their identity via mass fragmentation patterns.[7]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to monitor the appearance of more polar degradation products, such as the corresponding alcohol from hydrolysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and

Troubleshooting Guides

Issue 1: Inconsistent reaction outcomes or low yields when using this compound.

Possible Cause 1: Degradation of the starting material.

-

Troubleshooting Steps:

-

Assess Purity: Before use, analyze a small aliquot of your this compound stock by GC-MS or

H NMR to confirm its purity. -

Use Fresh Stock: If significant degradation is observed, it is recommended to use a fresh, unopened vial of the compound.

-

Inert Handling: When weighing and dispensing the compound, do so under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to minimize exposure to atmospheric moisture.

-

Possible Cause 2: Inappropriate reaction solvent.

-

Troubleshooting Steps:

-

Solvent Selection: Be mindful that polar protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and react with the allylic chloride, leading to solvolysis byproducts.[3][8]

-

Solvent Purity: Ensure that your reaction solvents are anhydrous, as trace amounts of water can lead to hydrolysis of the starting material.

-

Issue 2: Appearance of unexpected peaks in analytical data (GC-MS, HPLC, NMR) of the purified product.

Possible Cause 1: Isomeric impurities from synthesis.

-

Troubleshooting Steps:

-

Review Synthesis: The synthesis of allylic chlorides can sometimes lead to the formation of isomeric products through allylic rearrangement.[9]

-

Characterize Impurities: Utilize techniques like GC-MS and 2D NMR to identify the structure of the unexpected peaks. Compare the fragmentation patterns and spectral data with those expected for potential isomers.

-

Possible Cause 2: Degradation during workup or purification.

-

Troubleshooting Steps:

-

Aqueous Workup: Minimize the duration of any aqueous workup steps to reduce the risk of hydrolysis. Use of a buffered aqueous solution might be necessary depending on the reaction conditions.

-

Purification Method: If using column chromatography, consider the stationary phase. Silica gel can be acidic and may promote degradation. Using a neutralized silica gel or an alternative stationary phase like alumina might be beneficial.

-

Temperature: Keep all workup and purification steps at low temperatures to minimize thermal degradation.

-

Visualizing Degradation and Analytical Workflows

Degradation Pathway of this compound

Caption: Workflow for assessing the stability of this compound.

References

-

Hatch, L. F., & Estes, R. R. (1945). Allylic Chlorides. I. Catalytic Hydrolysis of Allyl Chloride. Journal of the American Chemical Society, 67(10), 1730-1733. [Link]

-

Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides?[Link]

-

Le Noble, W. J., & Maksic, Z. B. (1969). Effect of pressure on the rates of hydrolysis of allyl chlorides. Canadian Journal of Chemistry, 47(8), 1369-1373. [Link]

-

Nader, A. E. (1969). PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI. Purdue e-Pubs. [Link]

- US3287413A - Hydrolysis of allylic halides.

-

Analytical Method - Allyl Chloride by GC/FID. (n.d.). [Link]

-

Scribd. (n.d.). Analytical Method for Allyl Chloride.[Link]

-

Chemistry Stack Exchange. (2016). Why is allyl chloride more reactive towards substitution than alkyl chloride?[Link]

-

Bencze, K. (1961). Spectrophotometric determination of allyl chloride. Chemical Papers, 15(4), 301-304. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution.[Link]

-

University of Calgary. (n.d.). Ch 10: Allylic systems.[Link]

-

Total Organic Chemistry. (2020, November 3). Allylic Halogenation and Substitution | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2022, November 11). 9.6: Characteristics of the SN1 Reaction.[Link]

-

Guisnet, M., & Perot, G. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.[Link]

-

Olin Epoxy. (n.d.). ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL.[Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.[Link]

-

Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[Link]

-

Kim, J., Kim, S., & Lee, J. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4983. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. olinepoxy.com [olinepoxy.com]

- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Solvent selection for recrystallization of 2-Chloro-4-(3-chlorophenyl)-1-butene

Welcome to the technical support center for the purification of 2-Chloro-4-(3-chlorophenyl)-1-butene. This guide is designed to provide you with in-depth, practical advice on one of the most critical steps in obtaining a pure crystalline product: the selection of an appropriate recrystallization solvent. Given the specific nature of this compound, a systematic approach to solvent screening is paramount. This guide will equip you with the knowledge and experimental protocols to confidently identify the optimal solvent or solvent system for your needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting with a crude sample of this compound. Where do I even begin with choosing a recrystallization solvent?

A1: The fundamental principle of recrystallization is "like dissolves like." this compound is a halogenated hydrocarbon with an aromatic ring, suggesting it is a non-polar to moderately polar compound. Therefore, you should start by testing solvents in a similar polarity range.

A good starting point is to test a range of common laboratory solvents with varying polarities. A suggested screening panel would include:

-

Non-polar: Hexanes, Heptane, Cyclohexane

-

Slightly Polar: Toluene, Diethyl Ether

-

Moderately Polar: Ethyl Acetate, Dichloromethane

-

Polar Protic: Ethanol, Methanol, Isopropanol

-

Polar Aprotic: Acetone

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens under one of the following conditions:

-

The boiling point of the solvent is higher than the melting point of the solute. If the solution is saturated above the solute's melting point, the solute will emerge as a liquid upon cooling.

-

The solution is supersaturated. If the concentration of the solute is too high, it can lead to rapid precipitation as an oil.

-

Significant impurities are present. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

Troubleshooting Steps:

-

Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point. You may need to use a larger volume of solvent.

-

Use a lower-boiling solvent: If the melting point of your compound is low, select a solvent with a lower boiling point.

-

Dilute the solution: Add more solvent to reduce the concentration before cooling.

-

Cool the solution more slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

-

Use a solvent pair: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q3: My compound won't crystallize at all, even after cooling in an ice bath. What should I do?

A3: A failure to crystallize, even at low temperatures, indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

-

Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Introduce a seed crystal: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the solution. This will act as a template for further crystallization.

-

Reduce the volume of the solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent, as this can lead to the precipitation of impurities.

-

Try a different solvent or solvent system: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with a solvent in which your compound is less soluble.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:

-